3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex heterocyclic compound that combines several functional groups, including a thiophene ring, a thiazepane ring, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that incorporate the formation of the thiophene, thiazepane, and chromenone rings. One common approach is to start with the synthesis of the thiophene derivative, followed by the formation of the thiazepane ring through a cyclization reaction. The final step involves the coupling of the thiazepane derivative with a chromenone precursor under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the chromenone carbonyl group can produce chromenone alcohols .
Scientific Research Applications
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, thiazepane derivatives, and chromenone derivatives. Examples include:
Thiophene derivatives: Thiophene-2-carboxylic acid, 2-aminothiophene.
Thiazepane derivatives: 1,4-thiazepane-3,5-dione, 1,4-thiazepane-4-carboxylic acid.
Chromenone derivatives: 4-hydroxy-2H-chromen-2-one, 7-methoxy-2H-chromen-2-one.
Uniqueness
What sets 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
The compound 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone moiety fused with a thiazepane ring and a thiophene substituent. Its chemical structure can be represented as follows:
This structure contributes to its bioactivity, particularly in terms of enzyme inhibition and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. Research has demonstrated that it can scavenge free radicals effectively, as assessed by methods such as the DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) assay .
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has shown potential in inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 .
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes suggests its potential as an antimicrobial agent. It may inhibit key metabolic enzymes in bacteria, thereby reducing their viability.
Antioxidant Activity
A study evaluating the antioxidant activities of various coumarin derivatives found that compounds similar to this compound exhibited potent DPPH scavenging activity. The results indicated that these compounds could significantly reduce oxidative damage in cellular models .
Cytotoxicity Studies
In cytotoxicity assays using the MTT method, this compound demonstrated promising results against several cancer cell lines. Notably, it was found to be more effective than etoposide, a standard chemotherapeutic agent, suggesting its potential role as a novel anticancer drug .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression and metastasis. Selective inhibition of these isoforms could provide a therapeutic strategy for targeting hypoxic tumors .
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study conducted on MCF-7 cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Antioxidant Efficacy in Neuroprotection : Another investigation demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative diseases.
Properties
IUPAC Name |
3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-18(14-12-13-4-1-2-5-15(13)23-19(14)22)20-8-7-17(25-11-9-20)16-6-3-10-24-16/h1-6,10,12,17H,7-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMTMCCKUXTDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.